(±)14,15-Epoxyeicosatrienoic acid

Vascular biology Cardiovascular pharmacology Endothelial function

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET; also designated (±)14(15)-EpETrE) is a cytochrome P450-derived epoxygenase metabolite of arachidonic acid belonging to the epoxyeicosatrienoic acid (EET) family of bioactive lipid mediators. This compound exists as a racemic mixture of the 14(R),15(S)- and 14(S),15(R)- enantiomers and is one of four naturally occurring regioisomeric EETs, alongside 5,6-EET, 8,9-EET, and 11,12-EET.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 105304-92-5
Cat. No. B1140499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)14,15-Epoxyeicosatrienoic acid
CAS105304-92-5
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)
InChIKeyJBSCUHKPLGKXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(±)14,15-Epoxyeicosatrienoic acid (CAS 105304-92-5): A Key Epoxyeicosatrienoic Acid (EET) Lipid Mediator for Research Procurement


(±)14,15-Epoxyeicosatrienoic acid (14,15-EET; also designated (±)14(15)-EpETrE) is a cytochrome P450-derived epoxygenase metabolite of arachidonic acid belonging to the epoxyeicosatrienoic acid (EET) family of bioactive lipid mediators [1]. This compound exists as a racemic mixture of the 14(R),15(S)- and 14(S),15(R)- enantiomers and is one of four naturally occurring regioisomeric EETs, alongside 5,6-EET, 8,9-EET, and 11,12-EET [2]. 14,15-EET demonstrates distinct biological activities including vasodilation, inhibition of platelet aggregation, and modulation of cellular signaling pathways [3]. The racemic formulation is widely utilized as a reference standard and pharmacological tool in cardiovascular, neurological, and cancer research .

Why 14,15-EET Cannot Be Substituted by Other EET Regioisomers in Research Applications


The EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) exhibit profoundly distinct biological activities, metabolic fates, and receptor interactions that preclude generic substitution [1]. Quantitative studies demonstrate that 14,15-EET uniquely lacks COX substrate activity, distinguishing it from 8,9-EET, 5,6-EET, and 11,12-EET which are all metabolized by cyclooxygenase enzymes [2]. In vascular assays, 14,15-EET produces 75% relaxation of preconstricted coronary arteries compared to 52% for 11,12-EET, while 8,9-EET and 5,6-EET produce no significant relaxation [3]. Furthermore, 14,15-EET demonstrates distinct regioselective metabolism by cytosolic epoxide hydrolase, with water addition occurring enantiomer-dependently at C15 exclusively for the 14(R),15(S) enantiomer, a metabolic pattern not observed with other EET regioisomers [4]. These pronounced differences underscore why researchers cannot interchange EET regioisomers without fundamentally altering experimental outcomes.

Quantitative Evidence Guide: Selecting 14,15-EET Based on Differentiated Biological Performance


Superior Vasodilatory Potency: 14,15-EET vs. 11,12-EET in Porcine Coronary Arteries

In a direct head-to-head comparison using porcine coronary arterial rings precontracted with U46619, 14,15-EET at 5 μmol/L induced 75±9% relaxation, significantly exceeding the 52±4% relaxation achieved by 11,12-EET at the same concentration [1]. 8,9-EET and 5,6-EET produced no significant relaxation under identical conditions. This represents a 44% greater vasorelaxant response for 14,15-EET relative to 11,12-EET.

Vascular biology Cardiovascular pharmacology Endothelial function

Unique COX Substrate Selectivity: 14,15-EET Inactivity vs. Other EET Regioisomers

In a comparative study of COX-1 and COX-2 substrate preferences across all four EET regioisomers, 14,15-EET was uniquely inactive as a cyclooxygenase substrate, whereas 8,9-EET showed the highest substrate preference, followed by 5,6-EET and 11,12-EET [1]. This substrate specificity establishes a clear metabolic differentiation: 14,15-EET does not undergo COX-mediated transformation to proangiogenic metabolites, distinguishing it fundamentally from other EET regioisomers in pathways involving COX-dependent signaling.

Eicosanoid metabolism Cyclooxygenase enzymology Lipid mediator biosynthesis

Enantiomer-Dependent Regiospecific Hydration: 14,15-EET vs. Other EET Regioisomers

Cytosolic epoxide hydrolase (cEH) metabolizes 14,15-EET with a unique enantiomer-dependent regiochemistry not observed for other EET regioisomers. Specifically, only 14(R),15(S)-EET undergoes regiospecific water addition at C15, whereas 14(S),15(R)-EET shows non-regiospecific hydration [1]. In contrast, both 8,9-EET antipodes show predominant C9 addition, and 11,12-EET enantiomers exhibit nonregioselective water addition. Additionally, the apparent Km values for the 14,15-EET enantiomers range between 3-5 μM, with the endogenous 14(R),15(S)-EET metabolized at substantially higher rates than its antipode [2].

Epoxide hydrolase enzymology Stereoselective metabolism Chiral lipid analysis

Reduced Genotoxic Potential: 14,15-EET vs. 11,12-EET Under Physiological pH

Under physiological conditions (pH 7.4), only ±11,12-EET formed detectable DNA adducts in a dose-dependent manner using the 32P-postlabeling assay, whereas ±14,15-EET, ±8,9-EET, and ±5,6-EET did not produce measurable adducts [1]. At acidic pH (pH 4.0), all four EET regioisomers formed DNA adducts, with ±14,15-EET producing the lowest adduct levels among the four (adduct ranking: 11,12-EET > 5,6-EET > 8,9-EET > 14,15-EET), with adduct frequencies of 1-3 per 10⁵ nucleotides [1].

DNA adduct formation Genotoxicity screening Lipid electrophile reactivity

Differential Preglomerular Vascular Response: 14,15-EET vs. 11,12-EET vs. 5,6-EET

In the in vitro blood-perfused juxtamedullary nephron preparation, 14,15-EET produced only a modest 10% increase in preglomerular arteriolar diameter, whereas 11,12-EET at the same concentration (100 nM) produced 18±2% (interlobular) and 20±3% (afferent) diameter increases [1]. 8,9-EET showed no significant effect, while 5,6-EET produced paradoxical vasoconstriction (16±3% and 21±3% reductions in diameter) that was endothelium- and cyclooxygenase-dependent [1].

Renal microcirculation Vascular physiology EET pharmacology

Structural Determinants of Vasodilatory Activity: 14,15-EET ED50 and Analog Comparison

14,15-EET relaxes bovine coronary arterial rings with an ED50 of 1 μM (10⁻⁶ M) [1]. Among 19 tested analogs, the 14(S),15(R) enantiomer was more potent than 14(R),15(S)-EET, and 14,15-(cis)-EET was more potent than 14,15-(trans)-EET. Carboxyl-to-alcohol conversion eliminated activity, while methyl ester and methylsulfonimide derivatives retained full activity [1]. Analogs with Δ5 or Δ11 double bonds showed reduced potency compared to Δ8-containing analogs [2].

Structure-activity relationship EET analog pharmacology Vascular smooth muscle

Optimal Application Scenarios for (±)14,15-Epoxyeicosatrienoic acid in Research and Development


Cardiovascular Research: Endothelium-Dependent Vasodilation Studies

Utilize 14,15-EET as the preferred EET regioisomer for inducing robust vasorelaxation in coronary artery preparations. At 5 μmol/L, 14,15-EET achieves 75±9% relaxation, substantially exceeding 11,12-EET (52±4%) and enabling clearer differentiation of endothelium-dependent vs. independent mechanisms [1]. The racemic mixture with ED50 = 1 μM provides a well-characterized dose-response benchmark [2].

Eicosanoid Metabolism Studies: COX-Independent Pathway Analysis

Select 14,15-EET when experimental protocols require an EET regioisomer that is not metabolized by cyclooxygenase enzymes. Unlike 8,9-EET, 5,6-EET, and 11,12-EET, which all serve as COX substrates, 14,15-EET is uniquely inactive, enabling researchers to isolate CYP epoxygenase-specific signaling from COX-mediated downstream effects [3].

Epoxide Hydrolase Enzymology: Stereoselective Metabolism Investigations

Employ 14,15-EET as the substrate of choice for studying cytosolic epoxide hydrolase stereoselectivity. Only 14,15-EET demonstrates enantiomer-dependent regiospecific hydration, with exclusive C15 water addition for 14(R),15(S)-EET but not for the 14(S),15(R) antipode—a property not shared by other EET regioisomers [4].

Renal Microvascular Pharmacology: Graded Vasodilation Models

Apply 14,15-EET in preglomerular microvascular studies where a modest, graded vasodilatory response (+10% diameter increase) is required, as opposed to the more robust dilation produced by 11,12-EET (+18-20%) or the paradoxical constriction caused by 5,6-EET [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)14,15-Epoxyeicosatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.